molecular formula C6H11NO2S B3335286 (Butane-2-sulfonyl)-acetonitrile CAS No. 1153970-76-3

(Butane-2-sulfonyl)-acetonitrile

Cat. No.: B3335286
CAS No.: 1153970-76-3
M. Wt: 161.22
InChI Key: FGYQFNPEDZZDHE-UHFFFAOYSA-N
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Description

(Butane-2-sulfonyl)-acetonitrile is an organic compound characterized by the presence of a butane-2-sulfonyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Butane-2-sulfonyl)-acetonitrile typically involves the reaction of butane-2-sulfonyl chloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Butane-2-sulfonyl chloride+AcetonitrileThis compound+HCl\text{Butane-2-sulfonyl chloride} + \text{Acetonitrile} \rightarrow \text{this compound} + \text{HCl} Butane-2-sulfonyl chloride+Acetonitrile→this compound+HCl

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and isolation of the product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: (Butane-2-sulfonyl)-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like amines or alcohols can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Butane-2-sulfonyl)-acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butane-2-sulfonyl)-acetonitrile involves its interaction with molecular targets through its sulfonyl and nitrile groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

    Butane-2-sulfonyl chloride: A precursor in the synthesis of (Butane-2-sulfonyl)-acetonitrile.

    Butane-2-sulfonamide: Another sulfonyl compound with different functional properties.

    Neopentanesulfonyl chloride: A structurally similar compound with distinct reactivity.

Uniqueness: this compound is unique due to the presence of both sulfonyl and nitrile groups, which confer specific reactivity and potential applications not shared by all similar compounds. Its dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

2-butan-2-ylsulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-3-6(2)10(8,9)5-4-7/h6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYQFNPEDZZDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656114
Record name (Butane-2-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153970-76-3
Record name (Butane-2-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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